

reactivity profile of 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

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Compound of Interest

Compound Name: 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine

Cat. No.: B041981

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An In-depth Technical Guide to the Reactivity Profile of **2-Chloro-3-iodo-5-(trifluoromethyl)pyridine**

Abstract

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development.^{[1][2]} Its synthetic utility is derived from the distinct electronic properties and steric environment of its substituents: an electron-withdrawing trifluoromethyl group, and two different halogen atoms—chlorine and iodine—at the C2 and C3 positions, respectively. This guide provides a comprehensive analysis of the compound's reactivity, focusing on the principles of regioselective functionalization that enable its use in the construction of complex molecular architectures. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and offer insights into the causal factors that govern reaction outcomes.

Introduction: A Molecule of Strategic Importance

The pyridine core is a ubiquitous scaffold in a vast number of biologically active compounds.^[1] The strategic placement of specific functional groups allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The trifluoromethyl (CF₃) group, in particular, is a favored substituent in drug design due to its

strong electron-withdrawing nature and its ability to enhance metabolic stability and cell membrane permeability.[\[2\]](#)[\[3\]](#)

2-Chloro-3-iodo-5-(trifluoromethyl)pyridine (CAS No: 505084-56-0) capitalizes on these features, offering medicinal chemists a versatile platform for diversification.[\[4\]](#)[\[5\]](#) The molecule's primary value lies in the differential reactivity of its two carbon-halogen bonds. The carbon-iodine (C-I) bond at the C3 position is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond at the C2 position. This inherent difference is the cornerstone of its reactivity profile, permitting highly regioselective transformations, most notably in palladium-catalyzed cross-coupling reactions.

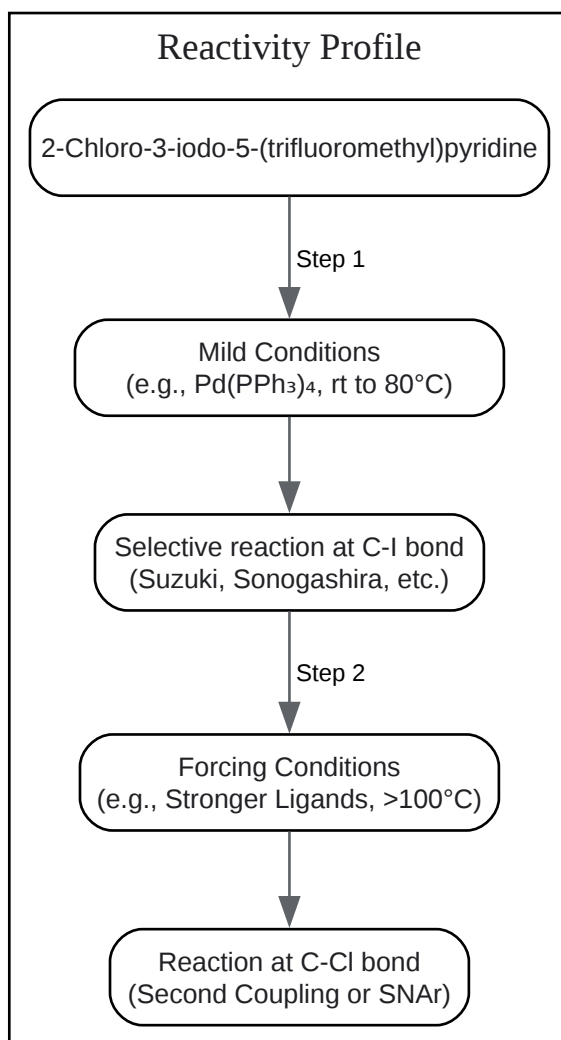
Table 1: Physicochemical Properties of **2-Chloro-3-iodo-5-(trifluoromethyl)pyridine**

Property	Value	Reference
CAS Number	505084-56-0	[4]
Molecular Formula	C ₆ H ₂ ClF ₃ IN	[4] [6]
Molecular Weight	307.44 g/mol	[4]
Appearance	White to off-white solid	
Melting Point	37-39 °C	[4]
Boiling Point	85-86 °C at 8 Torr	[4]

The Principle of Regioselective Cross-Coupling

The synthetic power of **2-chloro-3-iodo-5-(trifluoromethyl)pyridine** is most effectively harnessed through palladium-catalyzed cross-coupling reactions. The generally accepted mechanism for these reactions begins with the oxidative addition of the organohalide to a Pd(0) complex. The rate of this initial, often rate-limiting, step is highly dependent on the nature of the halogen, following the general trend: I > Br > OTf >> Cl.

This reactivity hierarchy allows for the selective functionalization of the C-I bond at the C3 position while leaving the more robust C-Cl bond at the C2 position intact. This enables a modular approach to synthesis, where the C3 position is modified first, and the C2 position can be targeted in a subsequent step under more stringent reaction conditions.



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Figure 1. Logical workflow for the sequential functionalization of **2-chloro-3-iodo-5-(trifluoromethyl)pyridine**.

Palladium-Catalyzed Reactions at the C3 Position

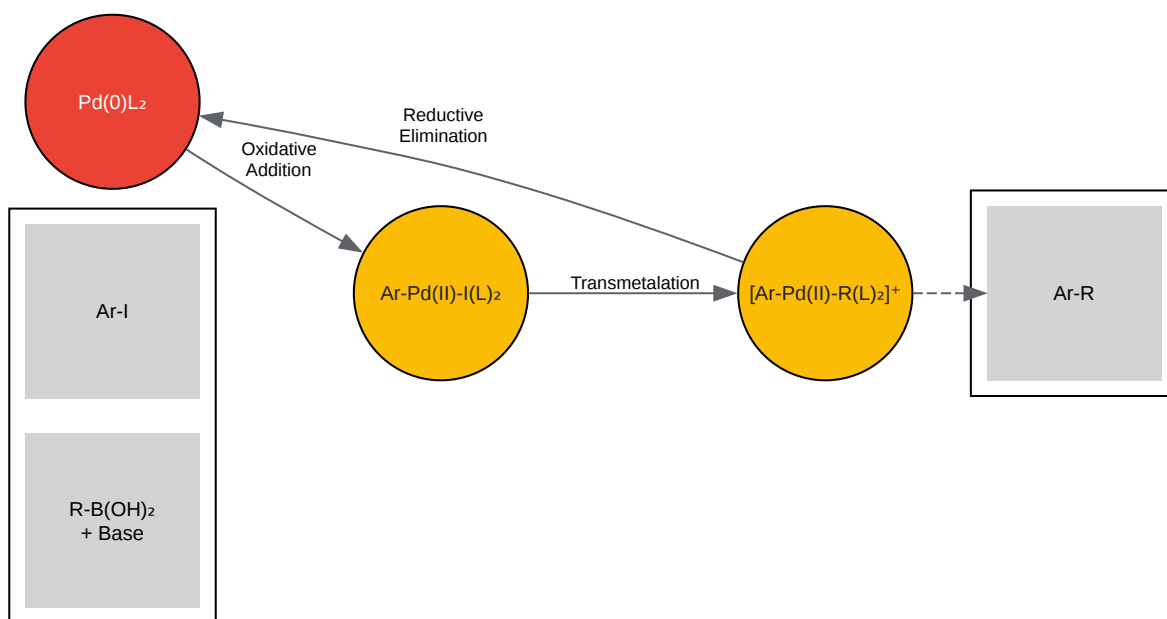
The C-I bond is the primary site of reactivity for a host of powerful C-C and C-N bond-forming reactions.

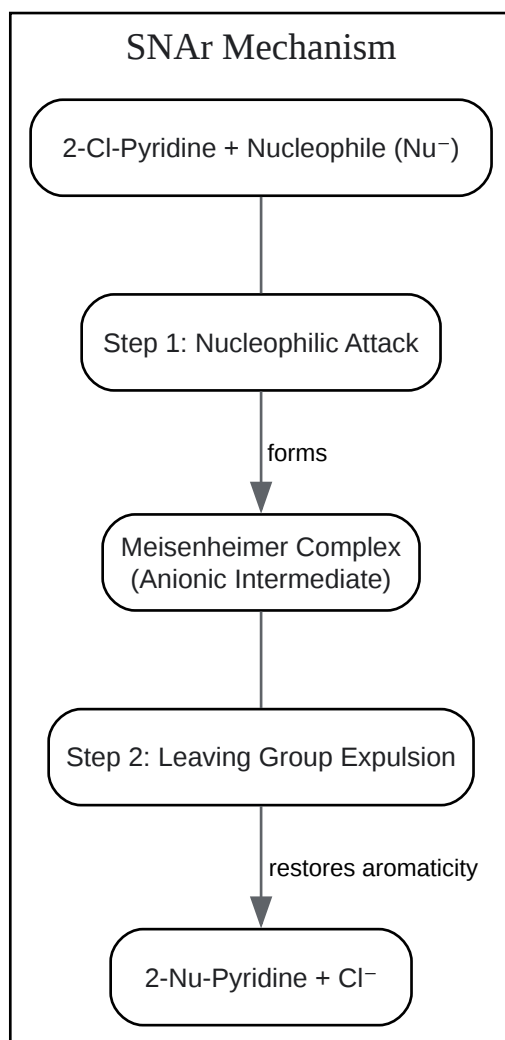
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for forming biaryl or aryl-alkenyl linkages.[7]

The reaction proceeds via the palladium-catalyzed coupling of the iodo-pyridine with an organoboron reagent, such as a boronic acid or a boronate ester.

Causality: The choice of a relatively mild base, such as K_2CO_3 or K_3PO_4 , is crucial.[8] It is strong enough to facilitate the transmetalation step of the catalytic cycle by forming the reactive boronate species, yet typically not harsh enough to promote unwanted side reactions or degradation of the starting material. The reaction selectively occurs at the C3 position due to the much faster rate of oxidative addition at the C-I bond compared to the C-Cl bond.





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